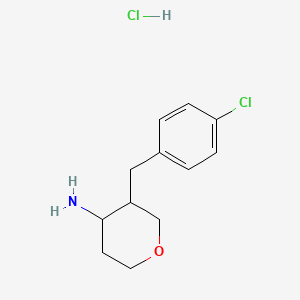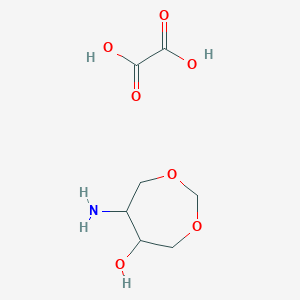![molecular formula C8H7IN2O2 B15054941 6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B15054941.png)
6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one is a heterocyclic compound that contains both an amino group and an iodine atom attached to a benzooxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one typically involves the iodination of a benzooxazine precursor. One common method involves the reaction of 6-amino-1H-benzo[D][1,3]oxazin-2(4H)-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Substitution: The iodine atom can be substituted with other functional groups such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents, organolithium compounds, or halogenating agents are employed.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of deiodinated benzooxazine.
Substitution: Formation of various substituted benzooxazine derivatives.
Scientific Research Applications
6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can enhance the compound’s ability to penetrate cell membranes, while the amino group can form hydrogen bonds with target molecules, increasing binding affinity.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1H-benzo[D][1,3]oxazin-2(4H)-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
8-Iodo-1H-benzo[D][1,3]oxazin-2(4H)-one:
6-Amino-8-bromo-1H-benzo[D][1,3]oxazin-2(4H)-one:
Uniqueness
6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one is unique due to the presence of both an amino group and an iodine atom on the benzooxazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7IN2O2 |
|---|---|
Molecular Weight |
290.06 g/mol |
IUPAC Name |
6-amino-8-iodo-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H7IN2O2/c9-6-2-5(10)1-4-3-13-8(12)11-7(4)6/h1-2H,3,10H2,(H,11,12) |
InChI Key |
FOWBVZLIEHDUAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)N)I)NC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


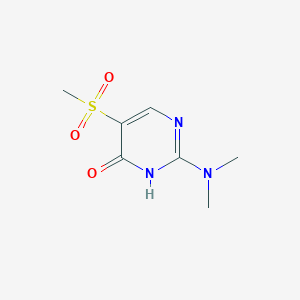
![4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid](/img/structure/B15054870.png)
![5-(2-(3-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054875.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B15054882.png)

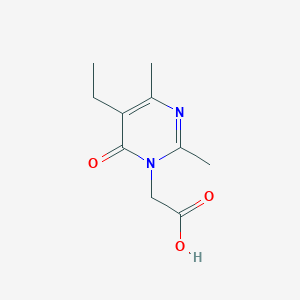
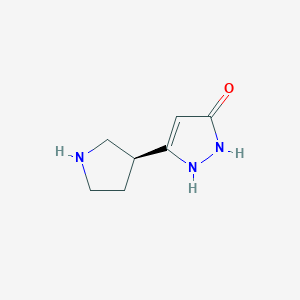
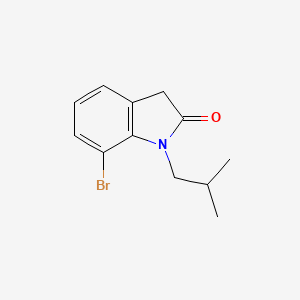
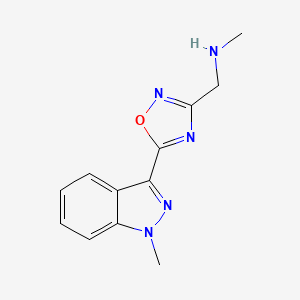
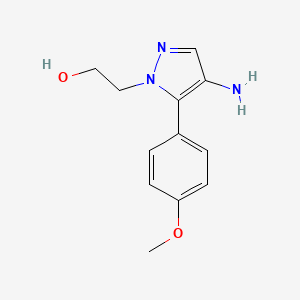
![tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B15054950.png)
